N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S2/c1-25-15-8-9-17(26-2)18(12-15)28(23,24)19-14-7-6-13-5-4-10-20(16(13)11-14)27(3,21)22/h6-9,11-12,19H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIISVWIETYFLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethoxybenzene Sulfonamide Group: This step involves the reaction of the intermediate with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Impact
The compound shares structural similarities with other THQ derivatives, such as 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (AG0001YQ, CAS 1004253-21-7). Key differences include:
- Substituent Chemistry: The target compound employs a sulfonamide linkage and methanesulfonyl group, whereas AG0001YQ uses a benzamide and isobutyryl group.
- Electron-Withdrawing/Donating Effects : The dimethoxybenzene group in the target compound introduces electron-donating methoxy substituents, which may modulate electronic interactions in biological systems compared to the tert-butyl group in AG0001YQ.
Physicochemical Properties (Inferred)
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structural components:
| Property | Details |
|---|---|
| Chemical Formula | C₁₉H₂₂N₂O₅S |
| Molecular Weight | 390.45 g/mol |
| IUPAC Name | This compound |
| SMILES | COc3ccc(C(=O)Nc2ccc1CCCN(c1c2)S(C)(=O)=O)c(OC)c3 |
The presence of the methanesulfonyl group and the tetrahydroquinoline moiety suggests potential interactions with various biological targets, particularly enzymes involved in protein synthesis and metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Notably, it has shown significant inhibitory effects on methionyl-tRNA synthetase (MetRS), an enzyme crucial for protein synthesis. This inhibition disrupts the translation process in cells, which can lead to therapeutic effects against certain diseases.
Key Mechanisms Include:
- Enzyme Inhibition : Targeting MetRS may provide a pathway for developing novel antibiotics or anticancer agents.
- Binding Affinity : Studies utilizing surface plasmon resonance and isothermal titration calorimetry have indicated strong binding affinities to MetRS, suggesting potential for high efficacy in therapeutic applications.
Biological Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit a range of biological activities including:
- Anticancer Properties : Some studies have reported that similar compounds demonstrate significant cytotoxicity against various cancer cell lines. For example, certain tetrahydroquinoline derivatives have shown IC50 values lower than those of established chemotherapeutic agents like Doxorubicin .
- Antimicrobial Effects : The structural components suggest potential antimicrobial activity, which is being explored in ongoing research.
Study 1: Antitumor Activity
A study investigated the antitumor activity of various tetrahydroquinoline derivatives. Compounds with similar structures to this compound exhibited IC50 values ranging from 2.5 to 12.5 µg/mL against cancer cell lines, outperforming Doxorubicin (IC50 = 37.5 µg/mL) .
Study 2: Enzyme Interaction
Research focusing on the interaction between this compound and MetRS utilized molecular docking simulations to elucidate binding modes. The results indicated that the compound could effectively compete with natural substrates for binding sites on MetRS.
Study 3: Synthesis and Optimization
The synthesis of this compound involves several steps including the formation of the tetrahydroquinoline core through Pictet-Spengler reactions followed by sulfonylation and coupling with dimethoxybenzene derivatives.
Q & A
Q. Key Considerations :
- Solvent selection (e.g., DCM for sulfonylation, THF for cyclization) impacts reaction efficiency .
- Temperature optimization (e.g., 0–25°C for sulfonylation; 60–80°C for cyclization) minimizes decomposition .
Basic: How is the compound characterized structurally?
Methodological Answer:
Characterization employs:
Spectroscopy :
- ¹H/¹³C NMR : Identifies methanesulfonyl (-SO2CH3), tetrahydroquinoline protons, and methoxy groups .
- IR : Confirms sulfonamide (-SO2NH-) and carbonyl stretches (e.g., 1650–1700 cm⁻¹ for amides) .
Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 463.12) .
X-ray Crystallography (if available): Resolves stereochemistry and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
